molecular formula C3H4ClF2N3 B1383509 3-Azido-1-chloro-1,1-difluoropropane CAS No. 1909316-86-4

3-Azido-1-chloro-1,1-difluoropropane

Cat. No.: B1383509
CAS No.: 1909316-86-4
M. Wt: 155.53 g/mol
InChI Key: WYSJTYZJLVGLES-UHFFFAOYSA-N
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Description

3-Azido-1-chloro-1,1-difluoropropane is a chemical compound with the molecular formula C3H4ClF2N3. It is known for its unique structure, which includes an azido group, a chloro group, and two fluorine atoms attached to a propane backbone.

Preparation Methods

The synthesis of 3-Azido-1-chloro-1,1-difluoropropane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 1-chloro-1,1-difluoropropane with sodium azide in the presence of a suitable solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Azido-1-chloro-1,1-difluoropropane undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Azido-1-chloro-1,1-difluoropropane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate the effects of azido-containing compounds on biological systems.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Azido-1-chloro-1,1-difluoropropane involves its interaction with molecular targets through its azido and chloro groups. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property makes it useful in bioconjugation and labeling studies. The chloro and fluorine atoms may also contribute to the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

3-Azido-1-chloro-1,1-difluoropropane can be compared with other similar compounds, such as:

    1-Azido-2-chloro-1,1-difluoroethane: Similar structure but with an ethane backbone.

    3-Azido-1-bromo-1,1-difluoropropane: Similar structure but with a bromo group instead of a chloro group.

    3-Azido-1-chloro-1,1,1-trifluoropropane: Similar structure but with an additional fluorine atom.

Properties

IUPAC Name

3-azido-1-chloro-1,1-difluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClF2N3/c4-3(5,6)1-2-8-9-7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSJTYZJLVGLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901277712
Record name Propane, 3-azido-1-chloro-1,1-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901277712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909316-86-4
Record name Propane, 3-azido-1-chloro-1,1-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909316-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 3-azido-1-chloro-1,1-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901277712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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